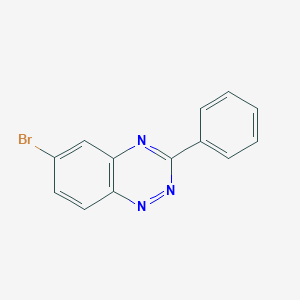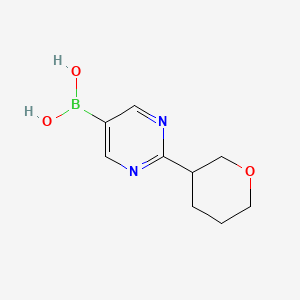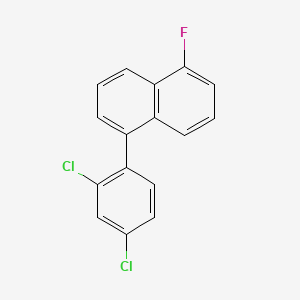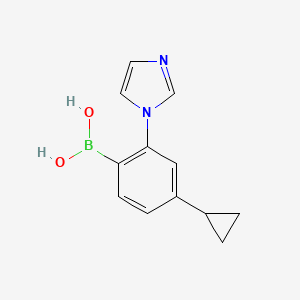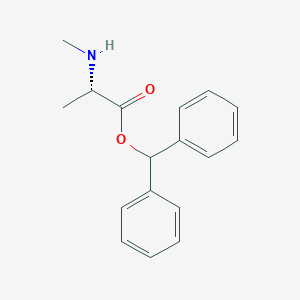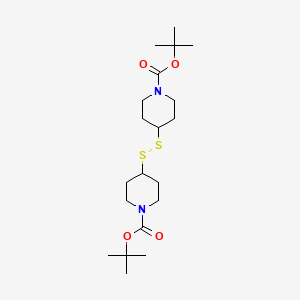
di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate: is a chemical compound with the molecular formula C20H36N2O4S2 and a molecular weight of 432.65 g/mol . It is known for its unique structure, which includes two piperidine rings connected by a disulfide bond and protected by tert-butyl groups at the carboxylate positions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with disulfide linkages under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: The disulfide bond in di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The piperidine rings can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-substituted piperidine derivatives.
科学的研究の応用
Chemistry: Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with disulfide linkages .
Biology: In biological research, this compound is used to study disulfide bond formation and reduction in proteins. It serves as a model compound for understanding redox processes in biological systems .
Industry: In the industrial sector, di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate may be used in the development of new materials with specific redox properties .
作用機序
The mechanism of action of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability .
類似化合物との比較
4,4’-Di-tert-butyl-2,2’-dipyridyl: A compound with similar tert-butyl protection but different core structure.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but a biphenyl core.
Uniqueness: Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate is unique due to its disulfide linkage and piperidine rings, which provide distinct redox properties and potential for diverse chemical reactions .
特性
分子式 |
C20H36N2O4S2 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]disulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)27-28-16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |
InChIキー |
WCIKJZDBSTXYNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SSC2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)

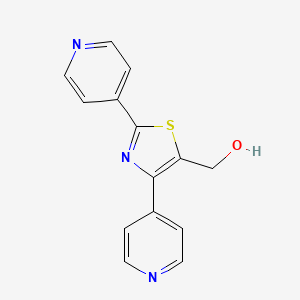
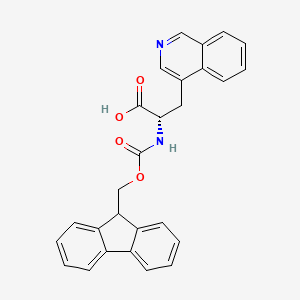
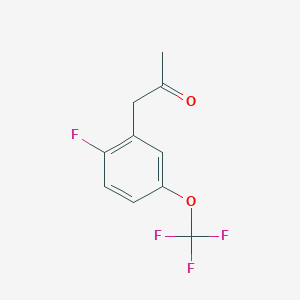
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
